molecular formula C9H6N4O4 B3107903 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 162848-24-0

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B3107903
CAS No.: 162848-24-0
M. Wt: 234.17 g/mol
InChI Key: ZVCHVNGMLDMGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that features a nitro group, a triazole ring, and a benzoic acid moiety

Mechanism of Action

Target of Action

It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound is part of a class of energetic materials containing an n(o)n–n fragment , which suggests it may undergo reactions that release energy.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.

Pharmacokinetics

Its molecular weight is 23417 , which is within the range generally favorable for oral bioavailability.

Result of Action

It’s known that the compound is part of a class of energetic materials , suggesting it may cause reactions that release energy at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid. For instance, it’s known that the compound is thermally stable, with decomposition onset temperatures ranging from 147–228 °C . This suggests that it can maintain its structure and function under a wide range of temperatures.

Biochemical Analysis

Biochemical Properties

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, through its nitro and triazole functional groups. These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which can influence the enzyme’s activity and stability. For example, the nitro group can participate in redox reactions, while the triazole ring can act as a ligand for metal ions, further modulating enzyme function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cell lines, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis. These effects are mediated through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Additionally, this compound can influence gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, through its nitro and triazole groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the nitro group can undergo reduction to form reactive intermediates that inhibit enzyme activity, while the triazole ring can coordinate with metal ions to enhance enzyme function . Additionally, this compound can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a decomposition onset temperature ranging from 147 to 228 °C . Over time, this compound can undergo degradation, leading to the formation of various byproducts that may influence its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . These adverse effects are likely due to the accumulation of reactive intermediates and oxidative stress, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidoreductases, which catalyze the reduction of the nitro group to form amino derivatives . Additionally, the triazole ring can undergo various modifications, such as methylation and hydroxylation, mediated by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s biological activity and toxicity, as well as its overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and glutathione, which influence its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy, as well as its potential for toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, the nitro group can undergo reduction to form reactive intermediates that localize to the mitochondria, where they induce oxidative stress and apoptosis . Similarly, the triazole ring can interact with nuclear proteins, such as transcription factors and histones, to modulate gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the nitration of 4-(1H-1,2,4-triazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-nitro-1H-1,2,4-triazole: Contains a nitro group and a triazole ring but lacks the benzoic acid moiety.

Uniqueness

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid is unique due to the presence of both a nitro group and a triazole ring on the benzoic acid scaffold. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .

Properties

IUPAC Name

3-nitro-4-(1,2,4-triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-9(15)6-1-2-7(8(3-6)13(16)17)12-5-10-4-11-12/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCHVNGMLDMGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252700
Record name 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669840
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

162848-24-0
Record name 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162848-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 4
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.